4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives
Preparation Methods
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The biological activity of 4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its anticancer and neuroprotective effects. The compound can also modulate reactive oxygen species, contributing to its antioxidant properties .
Comparison with Similar Compounds
4-butyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can be compared with other coumarin derivatives such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar synthetic routes and biological activities but differs in its substituent groups, leading to variations in its chemical properties.
4-methyl-2-oxo-2H-chromen-7-yl hexopyranosiduronic acid: This derivative has a sugar moiety attached, which enhances its water solubility and potential biological applications.
4-methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside: This compound also contains a sugar moiety and is used in different biological assays.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent groups and resulting properties.
Properties
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4S/c1-2-3-5-12-10-17(19)22-15-11-13(7-8-14(12)15)21-18(20)16-6-4-9-23-16/h4,6-11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQPBTAADQAQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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